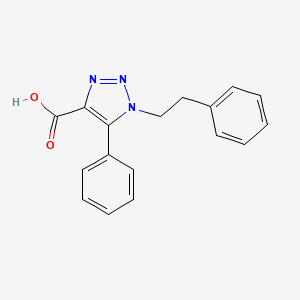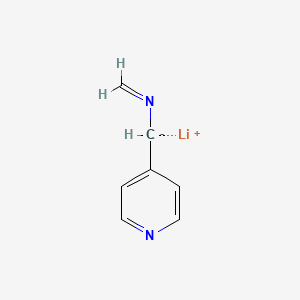
Lithium (methylideneamino)(pyridin-4-yl)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium (methylideneamino)(pyridin-4-yl)methanide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a lithium atom bonded to a methylideneamino group and a pyridin-4-yl group, forming a methanide structure. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (methylideneamino)(pyridin-4-yl)methanide typically involves the reaction of pyridin-4-ylmethanamine with lithium reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the amine, followed by the addition of a methylidene source to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
Lithium (methylideneamino)(pyridin-4-yl)methanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., Cl-, Br-), alkoxides (e.g., RO-)
Major Products Formed
Oxidation: Oxides of the original compound
Reduction: Reduced amine derivatives
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
Lithium (methylideneamino)(pyridin-4-yl)methanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its lithium content.
作用機序
The mechanism by which Lithium (methylideneamino)(pyridin-4-yl)methanide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the lithium ion can modulate neurotransmitter release and signal transduction pathways, potentially affecting mood and cognitive functions. The methylideneamino and pyridin-4-yl groups can interact with enzymes and receptors, influencing their activity and leading to various biochemical effects .
類似化合物との比較
Similar Compounds
- Lithium (pyridin-4-yl)methanide
- Lithium (methylideneamino)(pyridin-3-yl)methanide
- Lithium (methylideneamino)(pyridin-2-yl)methanide
Uniqueness
Lithium (methylideneamino)(pyridin-4-yl)methanide stands out due to its specific structural arrangement, which imparts unique reactivity and interaction profiles compared to its analogs. The position of the pyridinyl group and the presence of the methylideneamino moiety contribute to its distinct chemical and biological properties .
特性
CAS番号 |
830326-34-6 |
|---|---|
分子式 |
C7H7LiN2 |
分子量 |
126.1 g/mol |
IUPAC名 |
lithium;N-(pyridin-4-ylmethyl)methanimine |
InChI |
InChI=1S/C7H7N2.Li/c1-8-6-7-2-4-9-5-3-7;/h2-6H,1H2;/q-1;+1 |
InChIキー |
BTOCVHJJRBRUCY-UHFFFAOYSA-N |
正規SMILES |
[Li+].C=N[CH-]C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


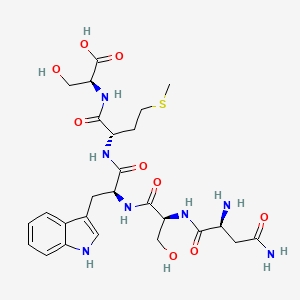
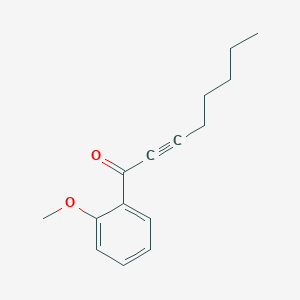
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)
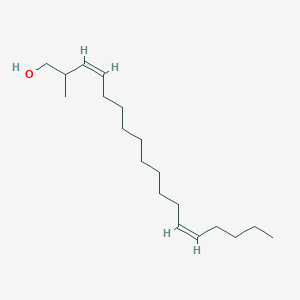
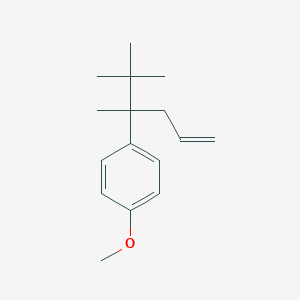

![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)
![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)
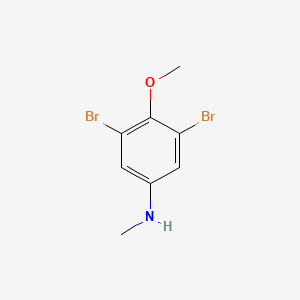
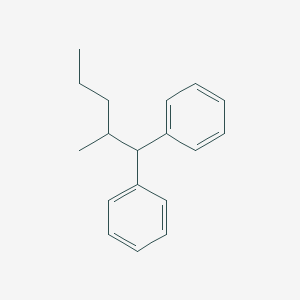
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-](/img/structure/B14229050.png)

